N-(2-methyl-1H-benzimidazol-6-yl)-1H-indole-5-carboxamide
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Overview
Description
N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazoles and indoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials usually include 2-methylbenzodiazole and indole-5-carboxylic acid. The synthesis may involve:
Condensation Reactions: Combining the benzodiazole and indole moieties under acidic or basic conditions.
Amidation Reactions: Forming the carboxamide group through reactions with amines or ammonia.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole structures.
Indole Derivatives: Compounds with similar indole structures.
Uniqueness
N-(2-METHYL-1H-13-BENZODIAZOL-6-YL)-1H-INDOLE-5-CARBOXAMIDE is unique due to its specific combination of benzodiazole and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H14N4O |
---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C17H14N4O/c1-10-19-15-5-3-13(9-16(15)20-10)21-17(22)12-2-4-14-11(8-12)6-7-18-14/h2-9,18H,1H3,(H,19,20)(H,21,22) |
InChI Key |
WNGQCGHJUPBNGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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